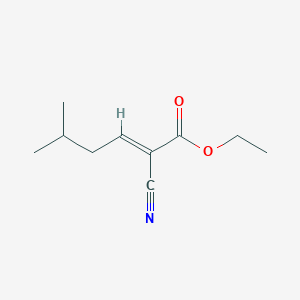

(E)-Ethyl 2-Cyano-5-methyl-2-hexenoate

CAS No.:

Cat. No.: VC15741348

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO2 |

|---|---|

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | ethyl (E)-2-cyano-5-methylhex-2-enoate |

| Standard InChI | InChI=1S/C10H15NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h6,8H,4-5H2,1-3H3/b9-6+ |

| Standard InChI Key | VEQUSGGIJCPPNE-RMKNXTFCSA-N |

| Isomeric SMILES | CCOC(=O)/C(=C/CC(C)C)/C#N |

| Canonical SMILES | CCOC(=O)C(=CCC(C)C)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl (E)-2-cyano-5-methylhex-2-enoate, reflects its stereochemistry and functional group arrangement. The (E)-configuration denotes the trans spatial relationship between the cyano group (-C≡N) and the ethyl ester moiety (-COOCH₂CH₃) across the double bond . Key structural features include:

Molecular Formula: C₁₀H₁₅NO₂

Molecular Weight: 181.23 g/mol

SMILES Notation: CCOC(=O)/C(=C/CC(C)C)/C#N

The conjugated π-system between the double bond and electron-withdrawing groups (cyano and ester) creates a polarized structure that facilitates nucleophilic additions and cycloadditions .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) data for structurally analogous compounds reveal characteristic signals:

-

¹H NMR: A singlet at δ 3.89 ppm (3H) corresponds to the methyl ester’s methoxy group in the methyl homolog, while the ethyl ester variant shows triplet signals near δ 1.25 ppm (CH₃CH₂) and δ 4.12 ppm (OCH₂) .

-

¹³C NMR: The cyano carbon resonates at δ 115–120 ppm, and the ester carbonyl appears at δ 165–170 ppm .

These spectral signatures aid in purity verification during synthetic workflows .

Synthesis and Manufacturing

Knoevenagel Condensation

The primary synthetic route involves a Knoevenagel condensation between isovaleraldehyde (3-methylbutanal) and ethyl cyanoacetate. A representative protocol includes:

Reagents:

-

Isovaleraldehyde (1 mol)

-

Ethyl cyanoacetate (1 mol)

-

Ammonium acetate (catalyst)

Procedure:

-

Dissolve isovaleraldehyde in dry benzene at 0°C.

-

Add ethyl cyanoacetate, ammonium acetate, and acetic acid.

-

Stir for 1 hour at 0°C, then warm to room temperature.

-

Remove solvents under reduced pressure and purify via distillation .

Yield: 60% (reported for methyl ester analog) .

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → 25°C |

| Catalyst Loading | 10 wt% NH₄OAc |

| Solvent System | Benzene/Acetic Acid |

This method’s efficiency stems from the ammonium acetate catalyst, which facilitates imine intermediate formation, accelerating dehydration .

Industrial-Scale Considerations

Large-scale production requires modifications:

-

Solvent Replacement: Benzene is often substituted with toluene or ethyl acetate due to toxicity concerns .

-

Catalyst Optimization: Zeolites or silica-supported amines improve recyclability .

-

Distillation Parameters: Vacuum distillation (10 mmHg) at 110–120°C isolates the product .

Physicochemical Properties

Thermal and Solubility Data

(E)-Ethyl 2-cyano-5-methyl-2-hexenoate is a colorless liquid at room temperature with the following properties:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 110–120°C (10 mmHg) | |

| Density | 1.02–1.05 g/cm³ | |

| Refractive Index | 1.458–1.462 | |

| Solubility in H₂O | <0.1 g/L | |

| Solubility in EtOH | Miscible |

The low water solubility necessitates organic solvents (e.g., ethyl acetate, dichloromethane) for laboratory handling .

Stability Profile

-

Thermal Stability: Decomposes above 200°C, releasing CO₂ and HCN vapors .

-

Light Sensitivity: Prolonged UV exposure induces cis-trans isomerization, requiring amber glass storage .

-

Hydrolytic Sensitivity: Susceptible to base-catalyzed ester hydrolysis, yielding the corresponding carboxylic acid .

Applications in Organic Synthesis

Michael Addition Substrate

The α,β-unsaturated system undergoes Michael additions with nucleophiles (e.g., amines, thiols). For example:

-

Amine Addition: Reacting with benzylamine produces γ-amino esters, precursors to β-lactam antibiotics .

-

Thiol Conjugation: Thiophenol additions yield sulfanyl derivatives for polymer crosslinking .

Cycloaddition Reactions

The electron-deficient double bond participates in [4+2] Diels-Alder reactions. With cyclopentadiene, it forms bicyclic adducts used in natural product synthesis .

Pharmaceutical Intermediates

This compound serves as a building block for:

-

Pregabalin Analogs: Structural modifications yield γ-aminobutyric acid (GABA) analogs with anticonvulsant activity .

-

Antiviral Agents: Cyano groups enhance binding to viral protease active sites .

Analytical Characterization Methods

Chromatographic Techniques

Spectroscopic Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume